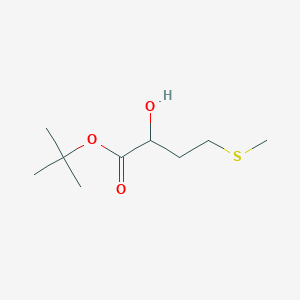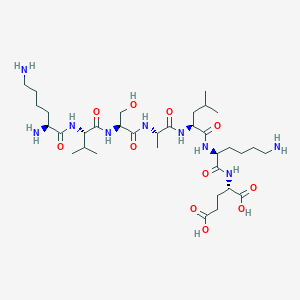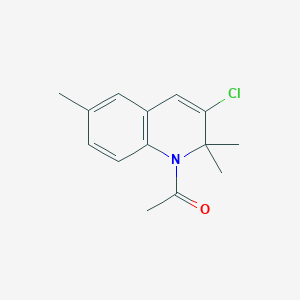
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of both trichloromethyl and trifluoromethyl groups attached to a benzimidazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require elevated temperatures or the presence of catalysts .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzimidazole derivatives .
科学研究应用
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific chemical resistance and stability .
作用机制
The mechanism of action of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets through its electron-withdrawing groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s stability and reactivity are influenced by the trifluoromethyl and trichloromethyl groups, which play a crucial role in its biological activity .
相似化合物的比较
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in its core structure.
Trifluoromethylbenzenes: Similar in having trifluoromethyl groups but lack the benzimidazole core
Uniqueness
2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole is unique due to the combination of trichloromethyl and trifluoromethyl groups on a benzimidazole core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
属性
CAS 编号 |
827042-56-8 |
|---|---|
分子式 |
C10H3Cl3F6N2 |
分子量 |
371.5 g/mol |
IUPAC 名称 |
2-(trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H3Cl3F6N2/c11-8(12,13)7-20-5-2-3(9(14,15)16)1-4(6(5)21-7)10(17,18)19/h1-2H,(H,20,21) |
InChI 键 |
OHVSFRKUNPGVHB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(Cl)(Cl)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
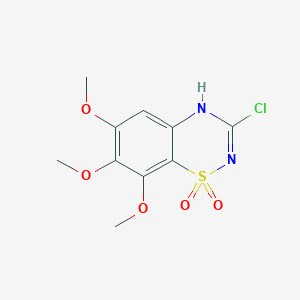
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)
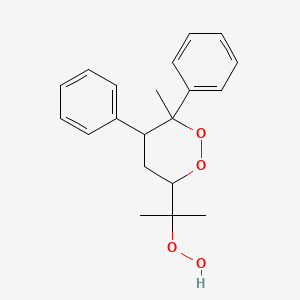
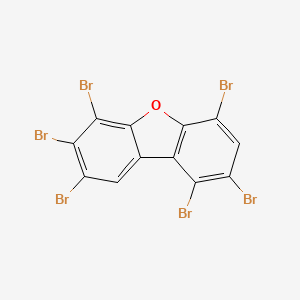
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
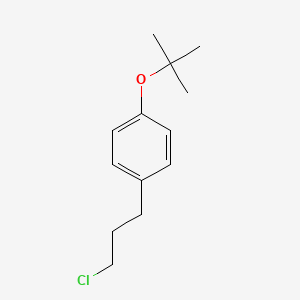
![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)
